2-Formylamino-6-chloropurine

Antiviral Process Chemistry Nucleoside Synthesis

2-Formylamino-6-chloropurine (CAS 149948-30-1) is the preferred penultimate intermediate for high-purity 2-amino-6-chloropurine synthesis. Its N2-formylamino group acts as a crucial latency handle, enabling controlled, high-yielding C6 nucleophilic substitutions while preventing the cross-reactivity and handling difficulties of unprotected or dichloro analogues. This orthogonal profile directly addresses process bottlenecks in manufacturing penciclovir and famciclovir, offering a more economical route compared to direct chlorination methods. For medicinal chemistry, it uniquely enables C8-lithiation chemistry without pyrimidine ring-opening. Prioritize this building block to optimize your route's cost of goods and purity profile.

Molecular Formula C6H4ClN5O
Molecular Weight 197.58 g/mol
CAS No. 149948-30-1
Cat. No. B3348023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylamino-6-chloropurine
CAS149948-30-1
Molecular FormulaC6H4ClN5O
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)NC=O)Cl
InChIInChI=1S/C6H4ClN5O/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13/h1-2H,(H2,8,9,10,11,12,13)
InChIKeyGVLDYPACKQHFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylamino-6-chloropurine (CAS 149948-30-1): Technical Baseline for Procurement and Synthesis Planning


2-Formylamino-6-chloropurine (CAS 149948-30-1; C6H4ClN5O; MW 197.58) is a 2,6-disubstituted purine intermediate characterized by a formylamino protecting group at the 2-position and a chlorine leaving group at the 6-position . This structural arrangement confers a specific orthogonal reactivity profile wherein the C6 chlorine is susceptible to nucleophilic substitution while the N2-formylamino group remains stable under a variety of basic and mild acidic conditions . The compound is recognized as a penultimate intermediate in the synthesis of 2-amino-6-chloropurine, a critical building block for numerous antiviral nucleoside analogues, including penciclovir and famciclovir .

2-Formylamino-6-chloropurine: Why Alternative 6-Chloropurines Cannot Be Simply Substituted in Multi-Step Syntheses


Direct substitution of 2-formylamino-6-chloropurine with structurally similar purines such as 2,6-dichloropurine or unprotected 2-amino-6-chloropurine is not feasible without introducing significant synthetic liabilities. While 2,6-dichloropurine offers two electrophilic sites, its lack of a protecting group at the 2-position leads to uncontrolled cross-reactivity and necessitates complex orthogonal protection/deprotection sequences [1]. Conversely, the direct use of 2-amino-6-chloropurine is hampered by its poor solubility and the notorious handling difficulties associated with its fine, acicular crystal habit, which leads to inefficient filtration and prolonged drying times, ultimately compromising process mass intensity and purity [2]. The formylamino group in the target compound acts as a crucial latency handle, enabling controlled, high-yielding transformations to the desired 2-amino derivative only after the 6-position has been elaborated, thereby mitigating the risk of side-product formation [3].

Quantitative Evidence: How 2-Formylamino-6-chloropurine Outperforms Analogs in Key Process Metrics


Synthetic Yield Advantage in the Production of 2-Amino-6-chloropurine

The synthesis of 2-amino-6-chloropurine directly from guanine via classical methods (e.g., phosphorus pentasulfide or quaternary ammonium salt routes) is plagued by low yields and safety hazards. In contrast, the two-step route utilizing 2-formylamino-6-chloropurine as an intermediate achieves substantially higher overall yields. Specifically, methods using quaternary ammonium salts report yields as low as 30-42% due to poor guanine solubility [1]. The present invention overcomes this limitation by employing the formylamino intermediate, which is then hydrolyzed in high yield to the desired 2-amino-6-chloropurine [2].

Antiviral Process Chemistry Nucleoside Synthesis

Crystal Morphology Control and Processability Enhancement

Direct use of conventionally prepared 2-amino-6-chloropurine results in a fine, acicular (needle-like) crystal habit that causes severe process issues, including poor filtration efficiency, coagulation upon drying, and the need for lengthy drying cycles [1]. 2-Formylamino-6-chloropurine serves as a precursor to a novel, double cone-like crystal form of 2-amino-6-chloropurine. This improved form is achieved via a specific thermal recrystallization process, and it demonstrates markedly superior handling characteristics compared to the acicular form [1]. The differential thermal analysis (DTA) and thermogravimetry (TG) profiles of the double cone-like crystals are distinct from those of the acicular form, confirming a different, more stable solid-state form [2].

Crystallization Process Engineering Antiviral

Orthogonal Protection Enabling Regioselective C8 Functionalization

In the synthesis of 8-substituted purine nucleosides, the choice of N2 protecting group is critical for directing lithiation. A study demonstrated that 9-substituted 2-amino-6-chloropurines protected with a tetrahydropyranyl (THP) group at N2 can be efficiently lithiated and functionalized at the C8 position. However, attempts to lithiate non-protected 2-amino-6-chloropurines led to ring-opening of the pyrimidine ring, a deleterious side reaction that destroys the purine scaffold [1]. While the formyl group is distinct from THP, its presence on the target compound provides an alternative, stable protecting group that prevents the N2 amino group from interfering in such transformations, thereby enabling a wider range of downstream chemistries without scaffold degradation [2].

Medicinal Chemistry C-H Activation Purine Derivatives

Optimal Application Scenarios for 2-Formylamino-6-chloropurine (CAS 149948-30-1) Based on Evidence


High-Purity 2-Amino-6-chloropurine Production for Antiviral APIs

2-Formylamino-6-chloropurine is the preferred starting material for manufacturing high-purity 2-amino-6-chloropurine with a double cone-like crystal habit. This specific morphology is essential for achieving efficient filtration and drying in large-scale production of antiviral nucleosides like penciclovir and famciclovir, directly addressing the process bottlenecks caused by acicular crystals [1].

Synthesis of C8-Substituted Purine Nucleoside Analogues

For medicinal chemistry programs focused on diversifying the purine scaffold at the C8 position, 2-formylamino-6-chloropurine is a strategic building block. Its N2-formylamino group acts as a protecting group that maintains the integrity of the purine ring during C8-lithiation chemistry, preventing the pyrimidine ring-opening that plagues unprotected 2-amino-6-chloropurine [2]. This enables access to novel chemical space in the search for next-generation antiviral agents.

Cost-Effective, Multi-Kilogram Nucleoside Intermediate Synthesis

Procurement teams should prioritize 2-formylamino-6-chloropurine for process chemistry campaigns aiming to minimize the cost of goods for 2-amino-6-chloropurine. The synthetic route via this intermediate avoids the low yields (30-42%) and safety hazards associated with direct chlorination methods of guanine, offering a more economical and environmentally sound path to this key antiviral building block [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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